1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13516041
Molecular Formula: C9H9Cl2N3O2
Molecular Weight: 262.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl2N3O2 |
|---|---|
| Molecular Weight | 262.09 g/mol |
| IUPAC Name | 1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16) |
| Standard InChI Key | KXZZBOHJFHYXFZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl |
| Canonical SMILES | C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 3,6-dichloropyridazin-4-yl group linked via a single bond to the nitrogen atom of pyrrolidine-3-carboxylic acid. Key structural attributes include:
Pyridazine Core:
-
A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
-
Chlorine substituents at positions 3 and 6, enhancing electrophilicity and metabolic stability .
-
Calculated molecular formula: (derived from components in sources 1 and 3).
Pyrrolidine-Carboxylic Acid Moiety:
-
A five-membered saturated ring with a carboxylic acid group at position 3.
-
The β-proline configuration introduces stereochemical complexity, potentially influencing biological interactions .
Physicochemical Properties
The dichloropyridazine component contributes to lipophilicity (LogP ~1.2), while the carboxylic acid enhances water solubility at physiological pH .
Synthetic Methodologies
Pyrrolidine-3-carboxylic Acid Derivatives
Source 3 describes a stereoselective two-step synthesis for β-proline analogs:
-
Michael Addition: Enoates and nitroalkanes react under organocatalytic conditions to form intermediates.
-
Cyclization: Acid-mediated ring closure yields pyrrolidine-3-carboxylic acid derivatives .
Coupling Strategy
The final assembly likely involves:
-
N-Alkylation: Reacting 3,6-dichloropyridazin-4-amine with a pyrrolidine-3-carboxylic acid derivative bearing a leaving group (e.g., bromide).
-
Purification: Column chromatography or recrystallization isolates the target compound.
Critical Parameters:
-
Molar ratio optimization (1:1.5 amine:acid derivative suggested).
| Application Area | Rationale | Challenges |
|---|---|---|
| Oncology | Dual kinase/protease inhibition | Off-target cytotoxicity |
| Metabolic Disorders | GPCR modulation | Bioavailability optimization |
| Neurology | Blood-brain barrier penetration | Stereochemistry-dependent effects |
| Condition | Specification |
|---|---|
| Temperature | 2–8°C (long-term), 25°C (short-term) |
| Light Exposure | Amber glass, inert atmosphere |
| Stability | >24 months at -20°C |
Future Research Directions
-
Stereochemical Optimization: Resolve enantiomers and assess differential bioactivity.
-
Prodrug Development: Esterify the carboxylic acid to enhance membrane permeability.
-
Target Validation: High-throughput screening against kinase and protease libraries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume